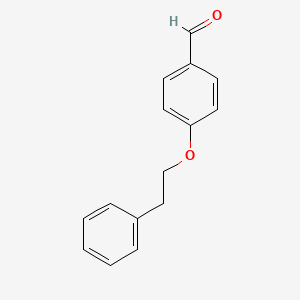

4-(2-Phenylethoxy)benzaldehyde

CAS No.: 61343-82-6

Cat. No.: VC3846822

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61343-82-6 |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 4-(2-phenylethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C15H14O2/c16-12-14-6-8-15(9-7-14)17-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 |

| Standard InChI Key | NWWORWIYBLAYJD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O |

| Canonical SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O |

Introduction

4-(2-Phenylethoxy)benzaldehyde, also known as 4-Phenethoxybenzaldehyde, is an aromatic aldehyde compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol. This compound features a benzaldehyde group substituted with a phenylethoxy moiety, making it a versatile intermediate in organic synthesis and materials science. It is identified by CAS number 61343-82-6 and is widely studied for its chemical properties, applications, and potential uses in various industries.

Synthesis and Preparation

4-(2-Phenylethoxy)benzaldehyde can be synthesized through etherification reactions involving phenethyl alcohol and 4-hydroxybenzaldehyde under acidic or basic conditions. The general reaction involves:

-

Reacting phenethyl alcohol with 4-hydroxybenzaldehyde.

-

Using catalysts such as sulfuric acid or base-promoted Williamson ether synthesis.

-

Purification through recrystallization or chromatography to isolate the product.

This process yields the desired compound with high purity, making it suitable for further applications.

Organic Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules, including:

-

Pharmaceuticals

-

Agrochemicals

-

Fragrances

Material Science

Due to its aromatic nature and aldehyde functionality, it is used in designing polymers and advanced materials.

Research

It is employed in studying reaction mechanisms involving aromatic aldehydes and ether derivatives.

Safety and Handling

As with most aromatic aldehydes, safety precautions are necessary when handling this compound:

-

Toxicity: May cause irritation to skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Protective Measures: Use gloves, goggles, and adequate ventilation during handling.

Reactivity

The aldehyde group in 4-(2-Phenylethoxy)benzaldehyde undergoes typical reactions such as:

-

Oxidation to carboxylic acids.

-

Reduction to alcohols.

-

Condensation reactions (e.g., aldol condensation).

Analytical Data

Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are commonly used for its characterization:

-

NMR: Signals corresponding to aromatic protons (~7–8 ppm) and aldehydic proton (~9–10 ppm).

-

IR: Strong absorption band near 1700 cm⁻¹ for the C=O stretch.

-

Mass Spectrometry: Molecular ion peak at m/z = 226.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume